molecular formula C37H61N2O29Na B1165330 RSL from Ralstonia solanacearum

RSL from Ralstonia solanacearum

Cat. No.: B1165330
Attention: For research use only. Not for human or veterinary use.
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Description

Ralstonia solanacearum lectin (RSL) is a carbohydrate-binding protein produced by the plant pathogen Ralstonia solanacearum, a bacterium responsible for devastating wilting diseases in crops like tomatoes, potatoes, and bananas . Structurally, RSL is a homotrimer with a six-bladed β-propeller fold, forming six carbohydrate-binding sites per trimer. These sites involve conserved tryptophan residues (Trp) that mediate high-affinity interactions with fucose . Each monomer comprises 90 amino acids, including a tandem repeat sequence, and has a subunit molecular weight of 9.9 kDa . RSL’s unique trimeric assembly distinguishes it from other lectins in its family, enabling multivalent interactions critical for pathogenicity .

Properties

Molecular Formula

C37H61N2O29Na

Synonyms

Sugar specificity: Fucose

Origin of Product

United States

Comparison with Similar Compounds

Comparison of RSL with Structurally and Functionally Similar Lectins

Structural and Functional Overview of Fucose-Binding Lectins

RSL belongs to the AAL (Aleuria aurantia lectin) family, which shares a six-bladed β-propeller fold but differs in oligomerization, binding site architecture, and biological roles. Below is a comparative analysis of RSL and its homologs:

Lectin Source Oligomeric State Binding Sites per Oligomer Key Features Biological Role References
RSL Ralstonia solanacearum Homotrimer 6 (2 per monomer) Six-bladed β-propeller; Trp-mediated fucose binding; forms cubic calixarene complexes Plant adhesion, virulence
RS-IIL Ralstonia solanacearum Homotetramer 8 (2 per monomer) 11.6 kDa subunits; PA-IIL-like sequence; high fucose affinity Unknown (likely host interaction)
AAL Aleuria aurantia (fungus) Dimer 5 (1 inactive site) First characterized in family; binds terminal fucose on glycoproteins Research tool for glycobiology
AOL Aspergillus oryzae (fungus) Dimer 6 Binds IgE via fucose; implicated in allergic responses Fungal-host immune evasion
AFL Aspergillus fumigatus (fungus) Dimer 6 Dimer interface involves loops from all six blades; binds fucose/galactose Adhesion to host tissues

Key Structural Differences

  • Oligomerization: Unlike AAL, AOL, and AFL, which form dimers, RSL adopts a trimeric configuration. This trimerization creates two distinct binding sites per monomer: one intra-monomeric and one inter-monomeric .
  • Binding Site Architecture: RSL’s binding pockets are stabilized by three critical Trp residues (e.g., Trp68, Trp88, Trp106), enabling nanomolar affinity for fucose . In contrast, AAL lacks one functional site due to structural constraints .

Functional Divergence

  • Pathogenicity : RSL is implicated in bacterial adhesion to plant xyloglucans via terminal fucosides , whereas AOL and AFL mediate fungal adhesion to mammalian hosts .

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